5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid
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Overview
Description
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a chloro group and a benzoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of benzoic acid derivatives with oxidized benzylic positions.
Reduction: Formation of alcohol derivatives from the carboxylic acid group.
Scientific Research Applications
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid
- 5-Chloro-2-[(3-methylphenyl)oxy]benzoic acid
Uniqueness
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZGELNRDMYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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